molecular formula C20H29N3O3 B5504420 1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone

1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone

Cat. No.: B5504420
M. Wt: 359.5 g/mol
InChI Key: OVUQVXVSDQBXLG-UHFFFAOYSA-N
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Description

1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22089180 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthetic Chemistry

Chiral sulfinamides, like tert-butanesulfinamide, are key chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, offering general access to structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds represent the structural motif of many natural products and therapeutically relevant compounds, indicating the broad utility of this chemistry in drug development and synthesis of biologically active molecules (Philip et al., 2020).

Environmental Science and Biodegradation

Research into synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which share structural similarities with the compound , has increased due to their environmental occurrence, human exposure, and toxicity. SPAs have been found in various environmental matrices, suggesting a need for continued investigation into their environmental behaviors, toxicity, and potential for biodegradation (Liu & Mabury, 2020).

Biodegradation and Environmental Fate

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been thoroughly reviewed, revealing microorganisms capable of degrading ETBE aerobically, which could offer insights into the environmental management of related compounds. This demonstrates the potential for microbial intervention in mitigating environmental contamination by similar substances (Thornton et al., 2020).

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core component of the compound , is extensively utilized in medicinal chemistry to develop treatments for various diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage, which is crucial for the development of novel CNS acting drugs and other therapeutic agents (Petri et al., 2021).

Properties

IUPAC Name

1-tert-butyl-4-[4-(pyridin-2-ylmethoxy)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)23-13-15(12-18(23)24)19(25)22-10-7-17(8-11-22)26-14-16-6-4-5-9-21-16/h4-6,9,15,17H,7-8,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUQVXVSDQBXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.